molecular formula C19H23N5 B12947042 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine CAS No. 89026-90-4

3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B12947042
CAS No.: 89026-90-4
M. Wt: 321.4 g/mol
InChI Key: ZEPQAFXUJAIABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a bicyclic imidazo[4,5-b]pyridine core. The 3-position is substituted with a methyl group, while the 5-position carries a 4-phenethylpiperazinyl moiety. This structural configuration is designed to modulate interactions with kinase ATP-binding pockets and other enzymatic targets, leveraging the piperazine group’s flexibility and the aromatic phenethyl chain for hydrophobic interactions .

Properties

CAS No.

89026-90-4

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

3-methyl-5-[4-(2-phenylethyl)piperazin-1-yl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C19H23N5/c1-22-15-20-17-7-8-18(21-19(17)22)24-13-11-23(12-14-24)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3

InChI Key

ZEPQAFXUJAIABJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)N3CCN(CC3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyridine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as a nitrile, to form the imidazo[4,5-b]pyridine core. The phenethylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is alkylated with a phenethyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    MCF-7 (Breast Cancer)15.0
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain derivatives show efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

Applications in Medicinal Chemistry

The potential applications of this compound span various therapeutic areas:

Cancer Therapy

The anticancer properties have been explored through various studies that highlight its ability to target specific cancer cell lines. The compound's mechanism of action involves interference with cellular signaling pathways critical for tumor growth.

Neurological Disorders

There is emerging interest in the role of imidazo[4,5-b]pyridine derivatives as adenosine receptor antagonists. These compounds could be beneficial in treating neurodegenerative disorders such as Parkinson's and Alzheimer’s disease by modulating neurotransmitter systems.

Antifungal Activity

Recent studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit fungicidal activities against pathogens like Puccinia polysora and Rhizoctonia solani. The effectiveness of these compounds suggests their potential use in agricultural applications as antifungal agents.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Key Data Table: Comparative Analysis

Compound Class Core Structure Key Substituents Target(s) IC50/Potency Therapeutic Area References
Target Compound 3H-imidazo[4,5-b]pyridine 3-Me, 5-(4-phenethylpiperazine) Kinases (putative) N/A (theoretical) Oncology/Inflammation
GLPG3667 (TYK2 inhibitor) 3H-imidazo[4,5-b]pyridine Optimized C7 substituents TYK2 <10 nM Autoimmune diseases
CCT137690 (Aurora inhibitor) 3H-imidazo[4,5-b]pyridine 7-(1-Benzylpiperazine), 6-Br, 4-Me Aurora-A/B/C 15–25 nM Oncology
Compound 3f (COX-2 inhibitor) 3H-imidazo[4,5-b]pyridine 2,3-Diaryl COX-2 9.2 µM (COX-2) Inflammation
MLK3 Inhibitors (e.g., PMID 38346577) 3H-imidazo[4,5-b]pyridine Varied 5/7-position groups MLK3 Under investigation Neurodegeneration

Research Findings and Mechanistic Insights

  • Kinase Selectivity : The 4-phenethylpiperazine group’s length and flexibility may mimic ATP’s adenine ring, enabling competitive inhibition. This contrasts with shorter linkers in JAK/TYK2 inhibitors, which prioritize glycine-rich loop interactions .
  • COX Inhibition : Diaryl derivatives achieve COX-2 selectivity via hydrophobic and hydrogen-bonding interactions, absent in the target compound’s structure, suggesting divergent therapeutic applications .
  • Synthetic Versatility : Boronic ester intermediates (e.g., 3-methyl-5-(dioxaborolan-2-yl) derivatives) highlight the scaffold’s adaptability for Suzuki couplings, enabling rapid diversification .

Biological Activity

3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with a unique imidazo[4,5-b]pyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl group at the 3-position and a phenethylpiperazine moiety at the 5-position. This structural configuration contributes to its pharmacological properties, making it a candidate for various therapeutic uses.

Biological Activities

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant biological activities, including:

  • Anticancer Activity : Compounds related to imidazo[4,5-b]pyridine have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against various microbial strains.
  • CNS Activity : The piperazine component suggests potential neuropharmacological effects, possibly influencing neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell growth
AntimicrobialEfficacy against bacterial and fungal strains
CNS ActivityPotential modulation of neurotransmitter systems

The mechanisms by which 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine exerts its effects are still under investigation. However, studies suggest interactions with various biological targets:

  • Histamine H4 Receptor Antagonism : This compound may act as an antagonist at the histamine H4 receptor, which is implicated in inflammatory processes.
  • Aurora Kinase Inhibition : Similar compounds have been identified as inhibitors of Aurora kinases, which are critical in cell division and cancer progression.

Synthesis Methods

The synthesis of 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine can be achieved through several methods. Common approaches include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the imidazo[4,5-b]pyridine core.
  • Substitution Reactions : Introducing the phenethylpiperazine moiety through nucleophilic substitution.

These methods are essential for optimizing yields and ensuring the purity of the final product.

Case Studies

Several studies have evaluated the biological activity of compounds related to 3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
  • Neuropharmacological Effects : Research into the CNS activity showed that certain derivatives could modulate serotonin receptors, suggesting possible applications in treating mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.